

In Vitro Profile of VD2173: A Technical Overview

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Compound of Interest

Compound Name: VD2173

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This technical guide provides an in-depth overview of the in vitro activity of **VD2173**, a macrocyclic peptide inhibitor targeting key serine proteases. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's inhibitory potency, the experimental methodologies used for its characterization, and its mechanism of action within relevant signaling pathways.

Core Efficacy and Potency of VD2173

VD2173 is a side-chain cyclized macrocyclic peptide that demonstrates potent inhibition of HGF-activating serine proteases, particularly matriptase and hepsin.[1][2] Furthermore, it has been identified as an effective inhibitor of Transmembrane Serine Protease 2 (TMPRSS2), a key host factor for the entry of coronaviruses, including SARS-CoV-2.[3]

Quantitative Analysis of In Vitro Activity

The inhibitory activity of **VD2173** has been quantified against several key serine proteases, as well as its efficacy in preventing viral entry. The following table summarizes the available in vitro data.

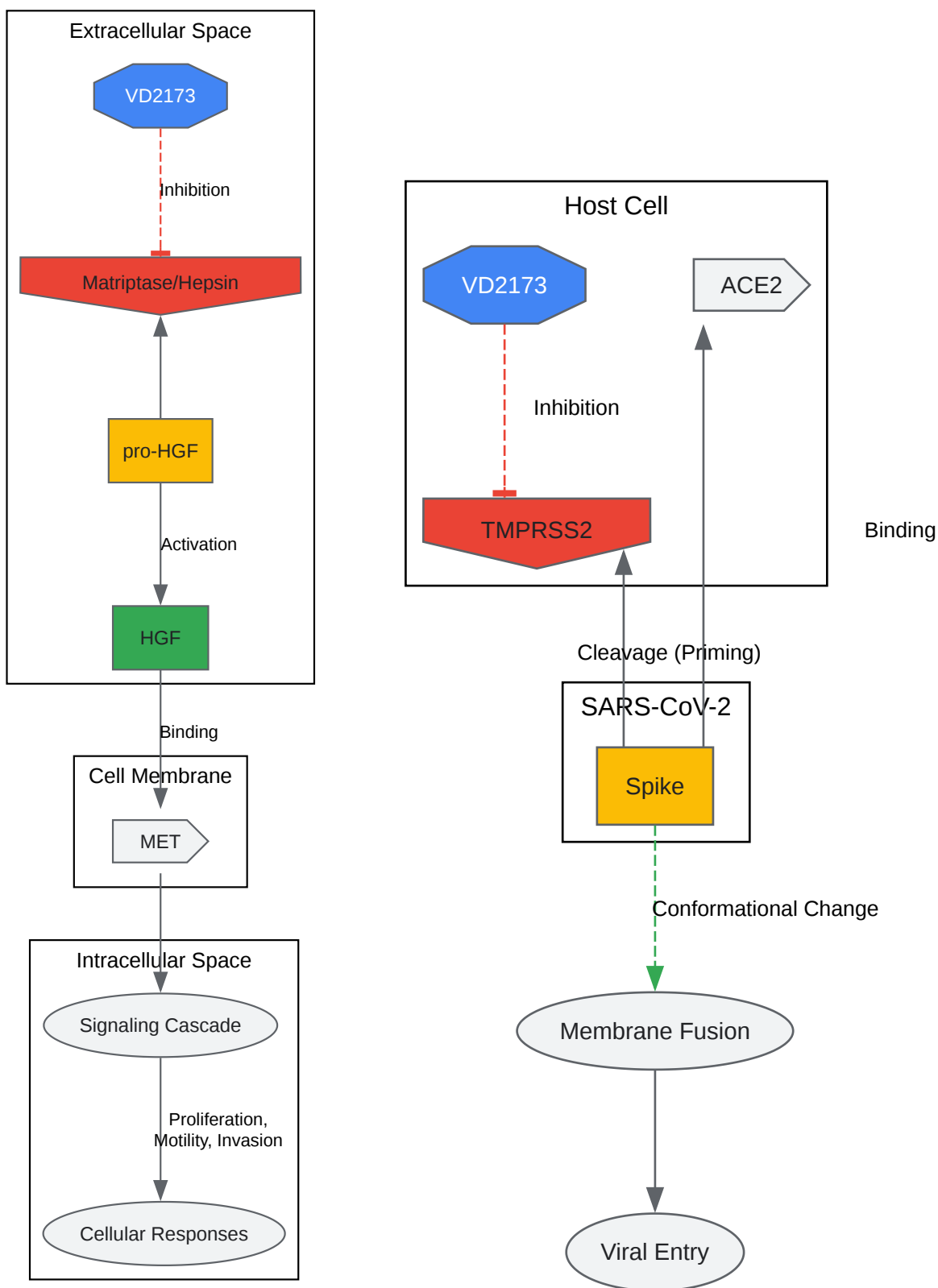
Target Enzyme/Processes	Assay Type	Metric	Value (nM)	Reference
Matriptase	Enzyme Inhibition	IC50	21	[4]
Hepsin	Enzyme Inhibition	IC50	0.38	[4]
HGFA	Enzyme Inhibition	IC50	26	[4]
Thrombin	Enzyme Inhibition	IC50	9000	[4]
Factor Xa	Enzyme Inhibition	IC50	770	[4]
SARS-CoV-2 Viral Entry	Cell-based	EC50	104	[3]

Mechanism of Action and Associated Signaling Pathways

VD2173 exerts its therapeutic potential by interrupting two critical signaling cascades: the HGF/MET pathway, which is often dysregulated in cancer, and the viral entry mechanism utilized by coronaviruses.

Inhibition of the HGF/MET Signaling Pathway

Hepatocyte Growth Factor (HGF) is a potent mitogen that, upon activation, binds to the MET receptor tyrosine kinase. This interaction triggers a signaling cascade that promotes cell growth, motility, and invasion. The activation of pro-HGF to its active form is mediated by serine proteases such as matriptase and hepsin. By potently inhibiting these proteases, **VD2173** effectively blocks the activation of HGF, thereby downregulating the HGF/MET signaling pathway. This mechanism is particularly relevant in oncology, as aberrant HGF/MET signaling is a known driver of tumor progression and resistance to targeted therapies.[4][5]



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